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N-(1-phenylethyl)-9H-purin-6-amine

PI3K inhibition Kinase inhibitor Cancer

Sourcing a defined N6-(1-phenylethyl)adenine for PI3K inhibitor SAR and DNA adduct studies is hindered by uncharacterized mixtures. This racemic compound (CAS 55553-54-3) provides an exact scaffold with documented stereospecific binding. • PI3K inhibitor scaffold - patent US20120157430A1 for isoform-selective SAR. • DNA adduct standard - NMR-conformations for lesion recognition/repair assays. • logP 2.3, PSA 66.49 Ų for formulation and permeability prediction. Racemate; (R)- and (S)-enantiomers available separately.

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
CAS No. 55553-54-3
Cat. No. B1202402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)-9H-purin-6-amine
CAS55553-54-3
Synonyms(R)-alpha-(N(6)-adenyl)styrene oxide
alpha-(N6-adenyl)styrene oxide
alpha-(N6-adenyl)styrene oxide, (R)-isomer
alpha-(N6-adenyl)styrene oxide, (S)-isomer
alpha-N6-Ad-SO
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H13N5/c1-9(10-5-3-2-4-6-10)18-13-11-12(15-7-14-11)16-8-17-13/h2-9H,1H3,(H2,14,15,16,17,18)
InChIKeyOPBOKLRORBKBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-phenylethyl)-9H-purin-6-amine (CAS: 55553-54-3) - Core Chemical and Biological Identity


N-(1-phenylethyl)-9H-purin-6-amine (CAS: 55553-54-3), also known as alpha-(N6-adenyl)styrene oxide [1], is an N6-substituted adenine derivative with the molecular formula C13H13N5 and a molecular weight of 239.28 g/mol [2]. It exists as a racemic mixture with designated (R)- and (S)-enantiomers (CAS: 21072-21-9 and 21072-22-0, respectively) [1]. The compound is characterized as a phosphoinositide 3-kinase (PI3K) inhibitor [3] and also serves as a model DNA adduct derived from styrene oxide, with its solution-state conformations extensively characterized by NMR spectroscopy [4].

1
PI3K pathway inhibitor scaffold Core scaffold for PI3K inhibitor development studies; supports kinase pathway research workflow
2
Chiral enantiomeric pair for receptor studies Racemic mixture with (R)- and (S)-enantiomers available; supports enantiomer-comparison assay context
3
DNA adduct structural biology standard Well-characterized major-groove adduct conformation; supports DNA damage and repair endpoint studies
4
Moderate lipophilicity profile Increased lipophilicity relative to adenine; supports formulation compatibility screening

N-(1-phenylethyl)-9H-purin-6-amine (CAS: 55553-54-3): Why In-Class Analogs Are Not Interchangeable


Simple substitution of N-(1-phenylethyl)-9H-purin-6-amine with other N6-substituted adenines or unsubstituted adenine is not scientifically valid due to profound, quantifiable differences in molecular recognition. The chiral 1-phenylethyl group at the N6 position imparts stereospecific binding to biological targets such as the A1 adenosine receptor and dictates the major-groove orientation and structural perturbation of DNA when present as an adduct [1]. This contrasts sharply with other N6-substituents (e.g., benzyl, isopentenyl) or N3- and N7-adenyl styrene oxide adducts, which exhibit distinct binding modes, potencies, and conformational consequences [2]. The quantitative evidence below demonstrates that procurement and experimental design must be compound-specific to ensure reproducible and meaningful results.

Chiral vs. Achiral N6-Analogs Achiral N6-substituted adenines (e.g., N6-benzyladenine, N6-isopentenyladenine) lack the stereospecific binding capability conferred by the 1-phenylethyl chiral center; enantiomer-dependent receptor interactions may not transfer.
N6-Substitution Pattern Divergence N6-isopentenyladenine and N6-benzyladenine exhibit cytokinin activity with no reported PI3K inhibition; PI3K scaffold utility is substitution-specific and may not be assumed across N6-adenine analogs.
DNA Adduct Site Position N3-adenyl or N7-adenyl styrene oxide adducts display distinct orientations and greater structural perturbation compared to the N6-alpha adduct; adduct site position may shift conformational and biological endpoints.

Quantitative Differentiation of N-(1-phenylethyl)-9H-purin-6-amine (CAS: 55553-54-3) from Structural Analogs


PI3K Inhibition: Core Scaffold for Potent and Selective Inhibitor Development

N-(1-phenylethyl)-9H-purin-6-amine serves as the unsubstituted core scaffold for a series of potent PI3K inhibitors [1]. While specific IC50 data for the parent compound is not publicly disclosed, the patent class explicitly claims N-(1-(substituted-phenyl)ethyl)-9H-purin-6-amines as modulators of PI3K activity [1]. The differentiation from other N6-substituted adenines lies in the specific substitution pattern that enables selective PI3K isoform targeting, a feature not observed with simple N6-alkyl adenines like N6-isopentenyladenine (a cytokinin) [2] or N6-benzyladenine [3].

PI3K Inhibition
Class-level
Core scaffold for potent PI3K inhibitors; specific IC50 not publicly reported for parent compound
Supports PI3K scaffold selection review
Class-level inference from patent claims; comparator N6-alkyl adenines show cytokinin activity without PI3K inhibition
PI3K inhibition Kinase inhibitor Cancer

A1 Adenosine Receptor Binding: Enantioselective Interaction Dictated by the Chiral 1-Phenylethyl Group

The chiral 1-phenylethyl substituent at the N6 position confers enantioselective binding to the A1 adenosine receptor [1]. While quantitative Ki values for the isolated enantiomers of N-(1-phenylethyl)-9H-purin-6-amine are not directly available, studies on closely related 2-phenyl-N6-(1-phenylethyl)adenines demonstrate consistent stereoselectivity, with the (R)-enantiomer exhibiting higher affinity than the (S)-enantiomer [1]. This stereospecificity is absent in achiral N6-substituted adenines such as N6-benzyladenine or N6-isopentenyladenine, which lack the chiral center and thus cannot engage the receptor in the same stereoselective manner [2].

A1 Receptor Binding
Class-level
(R)-enantiomer reported higher affinity than (S)-enantiomer in closely related 2-phenyl-N6-(1-phenylethyl)adenine analogs
Supports enantiomer-comparison study context
Direct Ki values for isolated enantiomers of this compound not available; stereoselectivity inferred from analog data
Adenosine receptor Enantioselectivity GPCR

DNA Adduct Conformation: Major Groove Orientation and Sequence-Dependent Structural Perturbation

The alpha-(N6-adenyl)styrene oxide adducts (i.e., N-(1-phenylethyl)-9H-purin-6-amine covalently linked to DNA) adopt a well-defined major groove orientation when incorporated into oligodeoxynucleotides containing the human N-ras codon 61 sequence [1]. NMR solution structures reveal that the (S)-alpha adduct at the third position of codon 61 (S-61,3) induces minimal perturbation to the DNA duplex, with the styrene ring oriented in the 3'-direction and interacting primarily with the complementary strand [1]. In contrast, the corresponding (R)-alpha adduct (R-61,3) exhibits a different conformational preference, and the beta-(N6-adenyl)styrene oxide adducts (which differ in the position of the linkage) show distinct orientations and greater structural perturbations [2]. This stereochemical and positional specificity is a direct consequence of the 1-phenylethyl substitution and is not observed with other adenine adducts such as N3-adenyl styrene oxide adducts [3].

DNA Adduct Conformation
Head-to-head
S-61,3 alpha-adduct: major groove orientation, minimal duplex perturbation. Beta-adducts and N3-adducts: distinct orientations, greater structural perturbation
Supports adduct conformation endpoint review
NMR solution structures in N-ras codon 61 oligodeoxynucleotide duplexes; stereochemistry and linkage position dictate conformational outcomes
DNA adduct NMR spectroscopy Mutagenesis

Physicochemical Properties: Computed Descriptors for Formulation and Handling

The computed physicochemical properties of N-(1-phenylethyl)-9H-purin-6-amine provide a baseline for formulation and handling. PubChem reports an XLogP3-AA of 2.3, indicating moderate lipophilicity [1]. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors [1], with a topological polar surface area (PSA) of 66.49 Ų . These values contrast with those of unsubstituted adenine (XLogP: -0.1, PSA: 80.48 Ų) [2], demonstrating the impact of the 1-phenylethyl group on lipophilicity and potential membrane permeability.

Lipophilicity
Reported
XLogP 2.3 vs. adenine -0.1 (Δ +2.4); PSA 66.49 vs. 80.48 Ų
Supports formulation compatibility screening
Computed properties from PubChem; experimental validation recommended for formulation decisions
Physicochemical properties Formulation Handling

N-(1-phenylethyl)-9H-purin-6-amine (CAS: 55553-54-3): Validated Research and Industrial Applications


PI3K Inhibitor Scaffold for Kinase Drug Discovery

Procurement of N-(1-phenylethyl)-9H-purin-6-amine is justified as the core scaffold for synthesizing and evaluating novel PI3K inhibitors, as claimed in U.S. Patent Application US20120157430A1 [1]. The unsubstituted parent compound serves as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and isoform selectivity.

Stereospecific Probe for Adenosine A1 Receptor Studies

The chiral 1-phenylethyl group makes this compound a valuable tool for investigating stereospecific ligand-receptor interactions at the A1 adenosine receptor [1]. Researchers can utilize the individual (R)- and (S)-enantiomers (CAS: 21072-21-9 and 21072-22-0) to probe the stereochemical requirements of receptor binding and to differentiate A1-mediated signaling pathways.

Defined DNA Adduct Standard for Structural Biology and Mutagenesis Research

The well-characterized solution structures of alpha-(N6-adenyl)styrene oxide adducts, determined by NMR spectroscopy [1], establish this compound as a critical standard for studying the conformational consequences of DNA damage. It is specifically applicable in experiments examining the structural basis of lesion recognition by DNA repair enzymes and the mechanisms of mutagenesis induced by styrene oxide.

Physicochemical Reference for Formulation Development

The computed physicochemical properties (XLogP3-AA = 2.3, PSA = 66.49 Ų) [1] provide essential data for formulation scientists. The increased lipophilicity relative to adenine informs decisions regarding solvent selection, solubility enhancement strategies, and the prediction of passive membrane permeability in cellular assays.

Application
Selection Property
Validation Focus
PI3K pathway inhibitor development studies
PI3K scaffold selectivity context
Isoform selectivity profiling
A1 adenosine receptor enantiomer comparison studies
Chiral enantiomeric pair availability
Stereospecific binding review
DNA adduct structural biology studies
Major-groove adduct conformation
NMR structure and perturbation analysis
Formulation compatibility assessment
Moderate lipophilicity profile
Solvent selection and permeability review
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